2-(Benzoyloxymethyl)benzoic acid
Overview
Description
2-(Benzoyloxymethyl)benzoic acid is an organic compound that can be used to synthesize 2-(Benzoyloxymethyl)benzoyl chloride (BMBC) by reacting with oxalyl chloride .
Synthesis Analysis
The synthesis of this compound involves several stages. The first stage involves the reaction of 2-benzofuran-1 (3H)-one with sodium hydroxide in water at 60°C for 0.5 hours. The second stage involves the reaction with benzoyl chloride in water for 1 hour .Chemical Reactions Analysis
This compound can be used to synthesize 2-(Benzoyloxymethyl)benzoyl chloride (BMBC) by reacting with oxalyl chloride. BMBC intermediate is utilized for the preparation of dimethyl 2-(benzoyloxymethyl)benzoylphosphonate by treating with trimethyl phosphite .Physical and Chemical Properties Analysis
This compound is a colorless crystalline solid. It has a faintly pleasant odor due to the presence of the aromatic ring. At a temperature of 130°C, the density of this compound reduces to 1.075 grams per cubic centimeter .Scientific Research Applications
Protective Group in Organic Synthesis
2-(Prenyloxymethyl)benzoic acid (a related compound to 2-(Benzoyloxymethyl)benzoic acid) is utilized as a protective group for alcohols in organic synthesis. This protective group can be introduced to hydroxyl functions and cleaved under specific conditions, compatible with a variety of other protecting groups (Vatèle, 2005).
Role in Flavoring Agents and Preservatives
Benzoic acid derivatives, such as this compound, are widely used in foods, cosmetics, and pharmaceutical products as flavoring agents and preservatives. These compounds are naturally present in plant and animal tissues and are also produced by microorganisms (del Olmo, Calzada, Nuñez, 2017).
Antimicrobial Activity
Compounds structurally similar to this compound have shown specific antimicrobial activities. For instance, 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides displayed antimicrobial activity against various microbial strains, with minimal inhibitory concentrations ranging from 3.9 to 250 μg/mL (Drăcea et al., 2010).
Application as a Protective Group
2-(Azidomethyl)benzoic acid, similar in structure to this compound, has been used as a precursor for protective groups in organic chemistry. This compound facilitates the protection of sterically hindered esters and can be efficiently produced (Matsuda, Hashimoto, Okuno, 2002).
Catalysis in Organic Synthesis
Benzoic acid derivatives play a crucial role in the catalysis of organic reactions, such as meta-C–H functionalizations. This process is essential for synthesizing drug molecules and natural products (Li et al., 2016).
Antiviral Compound Development
This compound analogs have been identified as potent antiadenoviral compounds. Structure-activity relationships of these compounds revealed that specific substituent patterns and the presence of carboxylic acid groups are beneficial for antiviral activity (Öberg et al., 2012).
Solvent and Catalyst in Esterification Reactions
Benzoic acid derivatives are used as solvents and catalysts in esterification reactions. They facilitate the conversion of benzoic acid with alcohols to produce esters, which are essential in various industrial applications (Kuljiraseth et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that this compound can be used in the synthesis of various other compounds , which may have specific targets in biological systems.
Mode of Action
The mode of action of 2-(Benzoyloxymethyl)benzoic acid is primarily through its role as a precursor in the synthesis of other compounds . For example, it can be used to synthesize 2-(Benzoyloxymethyl)benzoyl chloride (BMBC) by reacting with oxalyl chloride . The resulting BMBC intermediate can then be utilized for the preparation of dimethyl 2-(benzoyloxymethyl)benzoylphosphonate by treating with trimethyl phosphite .
Properties
IUPAC Name |
2-(benzoyloxymethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)13-9-5-4-8-12(13)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDENBWUYSUBCID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973805 | |
Record name | 2-[(Benzoyloxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58249-83-5 | |
Record name | 2-[(Benzoyloxy)methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58249-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((Benzoyloxy)methyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058249835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Benzoyloxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(benzoyloxy)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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